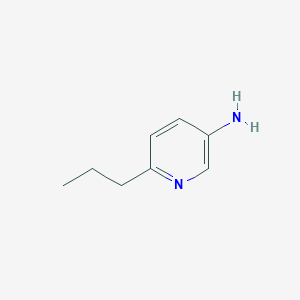
2-Chloromethyl-pyrrolidine hydrochloride
Descripción general
Descripción
2-Chloromethyl-pyrrolidine hydrochloride (2-CP) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a pyrrolidine derivative with a chloromethyl group attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
Bioassay Studies
2-Chloromethyl-pyrrolidine hydrochloride has been evaluated in bioassays for its carcinogenic potential. A study by the National Cancer Institute assessed 2-(Chloromethyl)pyridine hydrochloride, a structurally similar compound, in Fischer 344 rats and B6C3F1 mice. The study concluded that it was not carcinogenic under the conditions of the bioassay (National Toxicology Program technical report series, 1979).
Heterocyclic Compound Synthesis
2-Chloromethyl-pyrrolidine hydrochloride is relevant in the synthesis of heterocyclic compounds. Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a [3+2] cycloaddition process, emphasizing their importance in biological applications and industrial uses, such as in medicines, dyes, and agrochemicals (Scientiae Radices, 2022).
Alkylation Studies
Research by Degutis and Dubinskaite (1972) involved synthesizing 9-substituted 2,6-dichlorojulolidines and 1-aryl-2,5-di(chloromethyl)pyrrolidines, focusing on their basicities and hydrolysis rates. This highlighted the compound's utility in producing alkylating agents with fixed position centers (Chemistry of Heterocyclic Compounds, 1972).
Antiradiation Drug Research
Piper and Johnston (1963) synthesized heteroalicyclic analogs of 2- and 3-aminoalkanethiols from alkanols for evaluation as antiradiation drugs. This involved using 2-(chloromethyl) pyrrolidine hydrochloride for preparing bicyclic dithiocarbamates, highlighting its potential in medical applications (Journal of Organic Chemistry, 1963).
Propiedades
IUPAC Name |
2-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPBVWIHXLFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544577 | |
| Record name | 2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5044-50-8 | |
| Record name | 2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1610869.png)
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)
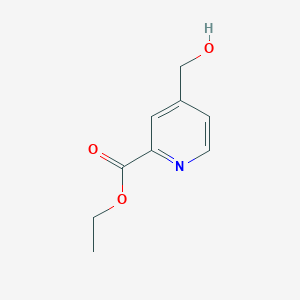
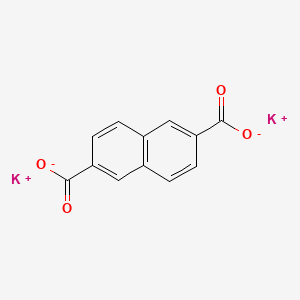


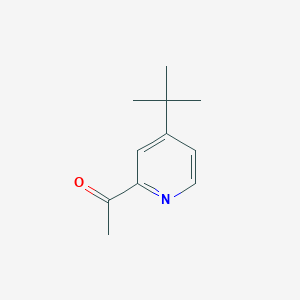
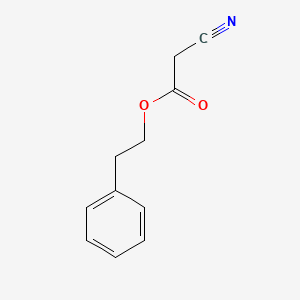
![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one](/img/structure/B1610883.png)

